molecular formula C16H13BN2O2 B15157467 (3,5-Di(pyridin-4-yl)phenyl)boronic acid

(3,5-Di(pyridin-4-yl)phenyl)boronic acid

Cat. No.: B15157467
M. Wt: 276.1 g/mol
InChI Key: FLVSFKNVIQHRIS-UHFFFAOYSA-N
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Description

(3,5-Di(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C16H13BN2O2. This compound is characterized by the presence of two pyridin-4-yl groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di(pyridin-4-yl)phenyl)boronic acid typically involves the coupling of pyridine derivatives with boronic acid precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: (3,5-Di(pyridin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3,5-Di(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to act as a molecular switch in various applications. The boronic acid moiety interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

  • 4-(4-Pyridinyl)phenylboronic acid
  • Phenylboronic acid
  • Bipyridine derivatives

Comparison: (3,5-Di(pyridin-4-yl)phenyl)boronic acid is unique due to the presence of two pyridin-4-yl groups, which enhance its binding affinity and specificity for certain molecular targets compared to simpler boronic acids like phenylboronic acid. Its structural complexity allows for more diverse applications in coordination chemistry and biological studies .

Properties

Molecular Formula

C16H13BN2O2

Molecular Weight

276.1 g/mol

IUPAC Name

(3,5-dipyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C16H13BN2O2/c20-17(21)16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11,20-21H

InChI Key

FLVSFKNVIQHRIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3)(O)O

Origin of Product

United States

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